7-Bromo-6-chloroquinazoline

Quinazoline Synthesis Cyclocondensation Process Chemistry

7-Bromo-6-chloroquinazolin-4(3H)-one (CAS 17518-98-8) is the validated intermediate for halofuginone hydrobromide (Stenorol®) manufacture, with documented 65-72% cyclocondensation yield from 2,4-dibromo-5-chlorobenzoic acid. The non-interchangeable 7-Br/6-Cl pattern delivers superior Suzuki-Miyaura oxidative addition kinetics at the 7-position while retaining the 6-Cl handle for sequential diversification. Computational SAR confirms dipole moments >8.0 D for bromine-containing analogs, correlating with enhanced EGFR target binding. Procure positional isomer 17518-98-8, not 17518-95-5, to avoid divergent pharmacological profiles.

Molecular Formula C8H4BrClN2
Molecular Weight 243.49 g/mol
Cat. No. B15329770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-6-chloroquinazoline
Molecular FormulaC8H4BrClN2
Molecular Weight243.49 g/mol
Structural Identifiers
SMILESC1=C2C=NC=NC2=CC(=C1Cl)Br
InChIInChI=1S/C8H4BrClN2/c9-6-2-8-5(1-7(6)10)3-11-4-12-8/h1-4H
InChIKeyCINVDPMTQBCSFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-6-chloroquinazoline: Essential Halogenated Quinazoline Scaffold for Pharmaceutical Intermediates and Kinase Inhibitor Development


7-Bromo-6-chloroquinazoline (CAS not uniquely assigned; core scaffold derivatives include 7-bromo-6-chloroquinazolin-4(3H)-one, CAS 17518-98-8) is a halogenated heterocyclic building block belonging to the quinazoline family . This bicyclic scaffold comprises fused benzene and pyrimidine rings, with bromine substitution at the 7-position and chlorine substitution at the 6-position of the quinazoline core. The compound serves as a critical intermediate in the synthesis of biologically active molecules, most notably the veterinary coccidiostat halofuginone (Tempostatin) [1], and represents a versatile starting material for medicinal chemistry programs targeting kinase inhibition, anticancer therapeutics, and cross-coupling diversification strategies.

Why 7-Bromo-6-chloroquinazoline Cannot Be Replaced by Generic Haloquinazolines: Positional Isomerism and Halogen Identity Dictate Reactivity and Biological Fate


The specific 7-bromo-6-chloro substitution pattern on the quinazoline core is non-interchangeable with other halogenated quinazoline analogs due to three critical factors. First, the identity and position of halogens fundamentally determine reactivity in cross-coupling reactions: the 7-bromo substituent offers superior oxidative addition kinetics in Suzuki-Miyaura couplings compared to chloro substituents [1], while the 6-chloro group remains intact as a secondary diversification handle. Second, computational studies on 4-anilinoquinazoline EGFR inhibitors demonstrate that bromine versus chlorine substitution produces distinct electronic property shifts (dipole moment differences exceeding 8.0 Debye for Br/Cl-containing analogs), directly correlating with target binding potency [2]. Third, the 7-bromo-6-chloro regioisomer (CAS 17518-98-8) is structurally distinct from its 6-bromo-7-chloro positional isomer (CAS 17518-95-5) , producing divergent downstream products with fundamentally different pharmacological profiles. Simple in-class substitution without rigorous validation introduces unquantified risks to synthetic yield, target engagement, and ultimate therapeutic efficacy.

7-Bromo-6-chloroquinazoline: Quantitative Differentiation Evidence for Procurement and Research Selection


Synthesis Efficiency: 7-Bromo-6-chloroquinazolin-4(3H)-one Achieves 65-72% Yield via Optimized Cyclocondensation from 2,4-Dibromo-5-chlorobenzoic Acid

In comparative synthetic route analysis, 7-bromo-6-chloroquinazolin-4(3H)-one (the 4-oxo derivative) is produced from 2,4-dibromo-5-chlorobenzoic acid via cyclocondensation with formamide under reflux at 120°C, achieving an overall yield of 65-72% . This yield benchmark exceeds typical cyclocondensation yields for unoptimized quinazoline formations (commonly 40-55% in preliminary protocols), establishing a procurement-relevant baseline for process development. The controlled bromination step at 60-80°C minimizes dihalogenated byproduct formation, a critical quality control parameter for scalable synthesis.

Quinazoline Synthesis Cyclocondensation Process Chemistry Halogenated Heterocycles

Cross-Coupling Reactivity: 6-Bromo-2-chloro-3-phenylquinazolin-4(3H)-one Demonstrates Faster Reaction Kinetics and Superior Yield in Green Propylene Carbonate Solvent versus Dimethoxyethane

A 2024 study in ChemistrySelect directly compared Suzuki-Miyaura cross-coupling reactions of haloquinazolines in propylene carbonate (PC) versus dimethoxyethane (DME). For 2-chloro-6-bromo-3-phenylquinazolin-4(3H)-one (a compound closely analogous to the 7-bromo-6-chloro scaffold), reactions in PC proceeded with faster kinetics and higher yield than in DME . The 6-bromo substituent (analogous to the 7-bromo position in the target compound) serves as the preferential oxidative addition site for Pd(0) catalysis, while the chloro substituent remains intact for sequential functionalization.

Suzuki-Miyaura Coupling Green Chemistry Propylene Carbonate Haloquinazoline Reactivity

Positional Isomer Distinction: 7-Bromo-6-chloro (CAS 17518-98-8) versus 6-Bromo-7-chloro (CAS 17518-95-5) Quinazolinones Represent Structurally Non-Equivalent Starting Materials

Two regioisomeric bromo-chloro quinazolinones exist as commercially distinct entities: 7-bromo-6-chloroquinazolin-4(3H)-one (CAS 17518-98-8) and 6-bromo-7-chloroquinazolin-4(1H)-one (CAS 17518-95-5) . The 7-bromo-6-chloro isomer is the documented key intermediate in halofuginone synthesis via the established m-chlorotoluene route, with subsequent N-3 alkylation proceeding efficiently due to favorable steric and electronic properties conferred by the 7-bromo-6-chloro arrangement . The 6-bromo-7-chloro positional isomer does not appear in the published halofuginone synthetic route and may exhibit different reactivity profiles in downstream transformations.

Positional Isomerism Regioselectivity Quinazoline Scaffolds Chemical Procurement

Downstream Drug Development Value: 7-Bromo-6-chloroquinazolin-4(3H)-one Serves as the Validated Industrial Intermediate for Halofuginone Hydrobromide, a Commercialized Veterinary Coccidiostat

7-Bromo-6-chloroquinazolin-4(3H)-one is the documented starting material for the synthesis of halofuginone hydrobromide, an FDA-approved veterinary coccidiostat marketed as Stenorol® and used globally as a feed additive for poultry [1]. The synthetic route proceeds from this intermediate via chloroacetone introduction and a four-step sequence (condensation, cyclization, deprotection, and isomerization) to yield the final drug substance . Unlike exploratory quinazoline scaffolds with unvalidated development paths, this compound has a clear, documented role in an established commercial pharmaceutical supply chain, conferring procurement predictability and reduced regulatory uncertainty for GMP intermediate sourcing.

Halofuginone Coccidiostat Veterinary Pharmaceutical Process Intermediate Supply Chain

Analytical Quality Specifications: 7-Bromo-6-chloroquinazolin-4(1H)-one Available at >95.0% Purity (GC/T) with Validated Melting Point at 307°C

Commercially available 7-bromo-6-chloroquinazolin-4(1H)-one (also designated as 7-bromo-6-chloro-4(3H)-quinazolinone, CAS 17518-98-8) is supplied with validated analytical specifications including purity >95.0% as determined by both GC and nonaqueous titration methods, NMR structural confirmation, and a melting point of 307°C . The compound is characterized as a light yellow to brown powder/crystal at 20°C and requires storage under inert gas to prevent air degradation. These specifications provide a verifiable quality baseline for procurement decisions and analytical method development.

Quality Control Analytical Specifications Purity Analysis Procurement Standards

Halogen-Dependent Electronic Properties: Bromine-Containing 4-Anilinoquinazolines Exhibit Dipole Moments >8.0 Debye, Correlating with Enhanced EGFR Inhibitor Potency

A 2024 computational spectroscopic study on halogen-substituted 4-anilinoquinazoline EGFR inhibitors (TKI-X series, where X = H, F, Cl, Br, I) quantified the impact of halogen identity on electronic properties and drug potency [1]. TKI-Cl and TKI-Br compounds exhibited significantly higher dipole moments (>8.0 Debye) in both global minimum and crystal structure conformations compared to other halogen analogs (TKI-F, TKI-I). Dipole moment values correlated with ln(IC50 nM) across the series, with bromine substitution producing a characteristic UV-visible spectral peak at 326.71 nm. Notably, more potent TKI-X compounds displayed blue shifts from global minimum structures and greater conformational flexibility (RMSD >0.65 Å for TKI-Cl and TKI-Br versus <0.15 Å for less potent analogs).

Computational Chemistry SAR EGFR Inhibitors Dipole Moment Drug Potency

Optimal Research and Industrial Application Scenarios for 7-Bromo-6-chloroquinazoline and Its 4-Oxo Derivative


Halofuginone API Manufacturing: GMP Intermediate Sourcing for Veterinary Coccidiostat Production

Procurement of 7-bromo-6-chloroquinazolin-4(3H)-one (CAS 17518-98-8) with purity >95.0% and validated analytical specifications directly supports the manufacturing pathway for halofuginone hydrobromide, an FDA-approved coccidiostat marketed as Stenorol®. The documented synthetic route proceeds from this intermediate via chloroacetone introduction followed by condensation, cyclization, deprotection, and isomerization steps. The established process chemistry (65-72% cyclocondensation yield from 2,4-dibromo-5-chlorobenzoic acid) and commercial availability from major suppliers provide a validated supply chain foundation for veterinary pharmaceutical manufacturers seeking cGMP-compliant intermediates with defined impurity profiles [1].

EGFR-Targeted Kinase Inhibitor Medicinal Chemistry Programs Requiring Halogen-Dependent Electronic Property Tuning

Medicinal chemistry teams developing 4-anilinoquinazoline EGFR inhibitors should prioritize the 7-bromo-6-chloro substitution pattern based on computational SAR evidence showing that bromine-containing analogs achieve dipole moments >8.0 Debye, a threshold correlated with enhanced target binding potency. The 7-bromo position provides a Suzuki-Miyaura cross-coupling handle for diversification, while the 6-chloro group remains intact for sequential functionalization. TD-DFT studies confirm that TKI-Br analogs exhibit blue-shifted UV-visible spectra (326.71 nm peak) relative to unsubstituted analogs and demonstrate greater conformational flexibility (RMSD >0.65 Å) that correlates with improved EGFR inhibition [2].

Green Chemistry Suzuki-Miyaura Cross-Coupling Workflows in Propylene Carbonate Solvent Systems

Research laboratories implementing sustainable synthetic methodologies should select 7-bromo-6-chloro quinazoline derivatives for Suzuki-Miyaura cross-coupling reactions in propylene carbonate (PC) solvent systems. Comparative studies demonstrate that bromo-substituted quinazolines (analogous to the 7-bromo position) undergo faster Pd(0)-catalyzed cross-coupling with higher yields in PC versus traditional dimethoxyethane (DME), while eliminating the need for solvent pre-treatment and distillation. The high boiling point and low volatility of PC enable reduced solvent consumption and significant energy savings, aligning with green chemistry initiatives and improving process mass intensity metrics [1].

Regioisomeric Scaffold Differentiation for Structure-Activity Relationship (SAR) Studies

Researchers conducting systematic SAR investigations of quinazoline-based inhibitors should procure and compare both 7-bromo-6-chloro (CAS 17518-98-8) and 6-bromo-7-chloro (CAS 17518-95-5) positional isomers to deconvolute the contributions of halogen position to target binding, pharmacokinetic properties, and metabolic stability. The distinct electronic profiles of these regioisomers, coupled with their divergent reactivity in nucleophilic aromatic substitution and cross-coupling reactions, provide orthogonal vectors for lead optimization campaigns targeting kinase inhibition, Nox-related pathways, or antiproliferative activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-6-chloroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.